molecular formula C18H20N4O6S B7773434 ({7-[2-hydroxy-3-(2-methylphenoxy)propyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}sulfanyl)acetic acid

({7-[2-hydroxy-3-(2-methylphenoxy)propyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}sulfanyl)acetic acid

Cat. No. B7773434
M. Wt: 420.4 g/mol
InChI Key: QLWHASLPZNQXPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

({7-[2-hydroxy-3-(2-methylphenoxy)propyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}sulfanyl)acetic acid is a useful research compound. Its molecular formula is C18H20N4O6S and its molecular weight is 420.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality ({7-[2-hydroxy-3-(2-methylphenoxy)propyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}sulfanyl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ({7-[2-hydroxy-3-(2-methylphenoxy)propyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}sulfanyl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound '({7-[2-hydroxy-3-(2-methylphenoxy)propyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}sulfanyl)acetic acid' involves the protection of the purine ring, followed by the introduction of the sulfanyl and acetic acid groups. The final step involves deprotection of the purine ring to obtain the target compound.

Starting Materials
7-methylguanine, 2-methylphenol, 2-bromo-1-(2-hydroxy-3-propoxypropyl)ethane, thioglycolic acid, diisopropylcarbodiimide, N,N-dimethylformamide, triethylamine, acetic anhydride, pyridine, hydrochloric acid, sodium hydroxide, water, ethyl acetate, sodium bicarbonate

Reaction
7-methylguanine is protected with acetic anhydride and pyridine to form 7-acetoxy-7-methylguanine., 2-methylphenol is reacted with 2-bromo-1-(2-hydroxy-3-propoxypropyl)ethane in the presence of potassium carbonate to form 2-(2-methylphenoxy)-3-(2-hydroxy-3-propoxypropyl)propyl bromide., 7-acetoxy-7-methylguanine is reacted with 2-(2-methylphenoxy)-3-(2-hydroxy-3-propoxypropyl)propyl bromide in the presence of triethylamine and N,N-dimethylformamide to form {7-[2-hydroxy-3-(2-methylphenoxy)propyl]-7-methyl-2-oxo-2,3,6,7-tetrahydro-1H-purin-8-yl} acetate., Thioglycolic acid is reacted with diisopropylcarbodiimide in the presence of N,N-dimethylformamide to form thioglycolic acid imidazolide., {7-[2-hydroxy-3-(2-methylphenoxy)propyl]-7-methyl-2-oxo-2,3,6,7-tetrahydro-1H-purin-8-yl} acetate is reacted with thioglycolic acid imidazolide in the presence of triethylamine and N,N-dimethylformamide to form {7-[2-hydroxy-3-(2-methylphenoxy)propyl]-7-methyl-2-oxo-2,3,6,7-tetrahydro-1H-purin-8-yl}sulfanyl acetate., {7-[2-hydroxy-3-(2-methylphenoxy)propyl]-7-methyl-2-oxo-2,3,6,7-tetrahydro-1H-purin-8-yl}sulfanyl acetate is deprotected with hydrochloric acid in the presence of sodium hydroxide and water to form '({7-[2-hydroxy-3-(2-methylphenoxy)propyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}sulfanyl)acetic acid'.

properties

IUPAC Name

2-[7-[2-hydroxy-3-(2-methylphenoxy)propyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O6S/c1-10-5-3-4-6-12(10)28-8-11(23)7-22-14-15(19-18(22)29-9-13(24)25)21(2)17(27)20-16(14)26/h3-6,11,23H,7-9H2,1-2H3,(H,24,25)(H,20,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLWHASLPZNQXPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(CN2C3=C(N=C2SCC(=O)O)N(C(=O)NC3=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

({7-[2-hydroxy-3-(2-methylphenoxy)propyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}sulfanyl)acetic acid

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